4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide
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Overview
Description
The compound “4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” is a derivative of imidazole . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is known for its broad range of chemical and biological properties .
Molecular Structure Analysis
Imidazole contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . The specific physical and chemical properties of “this compound” are not detailed in the available literature.Scientific Research Applications
Heterocyclic Compound Synthesis and Applications
Experimental and Theoretical Studies
Compounds incorporating elements of the queried chemical structure have been synthesized and analyzed for various applications, including the functionalization reactions of related heterocyclic compounds. These studies provide insights into the reactivity and potential utility of such compounds in synthetic chemistry (Yıldırım, Kandemirli, & Demir, 2005).
Antibacterial Activities
Derivatives of imidazo[1,2-a]pyridines have been synthesized and evaluated for their antibacterial activity. These studies highlight the potential of such compounds in the development of new antibacterial agents (Budumuru, Golagani, & Kantamreddi, 2018).
Antitumor and Antioxidant Activities
Research into the synthesis of new heterocyclic compounds, including pyrazolopyridines and their antioxidant and antitumor activities, underscores the relevance of these compounds in medicinal chemistry. Such studies suggest that structurally related compounds might also possess significant biological activities (El‐Borai, Rizk, Beltagy, & El-Deeb, 2013).
Antimicrobial Assessment
Compounds with the thiophenylpyrazole and pyridine derivatives have been synthesized and assessed for their antimicrobial properties, indicating the potential utility of similar compounds in combating microbial resistance (Elmagd, Hemdan, Samy, & Youssef, 2017).
Future Directions
Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc . This suggests that “4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” and similar compounds could have potential applications in the development of new drugs.
Mechanism of Action
Target of Action
The primary targets of the compound “4-((1H-imidazol-1-yl)methyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide” are currently unknown. Imidazole derivatives are known to be key components in functional molecules used in a variety of applications . They are often found in pharmaceuticals and agrochemicals , suggesting potential biological targets.
Mode of Action
Imidazole derivatives are known to interact with various targets through different mechanisms
Biochemical Pathways
Imidazole derivatives are known to be involved in a diverse range of applications, suggesting that they may affect multiple biochemical pathways .
Pharmacokinetics
It is known that the compound is a white to light yellow solid, stable at room temperature, and soluble in some organic solvents like methanol and ethanol, but insoluble in water . These properties could influence its bioavailability.
Result of Action
Given the wide range of applications of imidazole derivatives, it is likely that this compound could have diverse effects at the molecular and cellular level .
Properties
IUPAC Name |
4-(imidazol-1-ylmethyl)-N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17N5O/c25-19(21-11-17-12-22-24-9-2-1-3-18(17)24)16-6-4-15(5-7-16)13-23-10-8-20-14-23/h1-10,12,14H,11,13H2,(H,21,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VCQAQXIMGIFFLG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=NN2C=C1)CNC(=O)C3=CC=C(C=C3)CN4C=CN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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